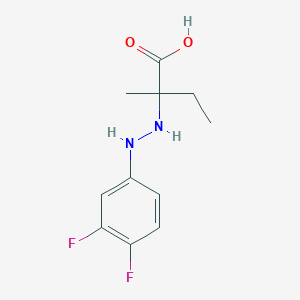
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid is an organic compound that features a hydrazine functional group attached to a difluorophenyl ring and a methylbutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid typically involves the condensation of 3,4-difluorophenylhydrazine with 2-methylbutanoic acid under acidic or basic conditions. The reaction can be carried out in solvents such as methanol or ethanol, with the use of catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted difluorophenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The difluorophenyl ring can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluorophenylhydrazine: A precursor in the synthesis of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid.
2-Methylbutanoic acid: Another precursor used in the synthesis.
Other hydrazine derivatives: Compounds with similar structures but different substituents on the hydrazine or phenyl ring
Uniqueness
This compound is unique due to the presence of both the difluorophenyl and hydrazine functional groups, which confer specific chemical reactivity and biological activity. The combination of these groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H14F2N2O2 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
2-[2-(3,4-difluorophenyl)hydrazinyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C11H14F2N2O2/c1-3-11(2,10(16)17)15-14-7-4-5-8(12)9(13)6-7/h4-6,14-15H,3H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
WIDONXSXTABPLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)O)NNC1=CC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















